REACTION_CXSMILES
|
COC1C=C(CNCCCNCCCCNCCCN)C=CC=1O.C1([N:31]2CC(=O)[NH:34][C:32]2=[O:33])C=CC=CC=1.[C:38]([O-:41])(O)=[O:39].[Na+].C([O-])([O-])=O.[Na+].[Na+].ClC(Cl)(Cl)C(O)=O.CN(C)[C:58]1[CH:65]=[CH:64][C:61]([CH:62]=O)=[CH:60][CH:59]=1>Cl.O>[C:32]([NH:34][CH:62]([C:61]1[CH:60]=[CH:59][CH:58]=[CH:65][CH:64]=1)[C:38]([OH:41])=[O:39])(=[O:33])[NH2:31] |f:0.1,2.3,4.5.6|
|
Name
|
( 1 )
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
DL-5 phenylhydantoin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)CNCCCNCCCCNCCCN)O.C1(=CC=CC=C1)N1C(=O)NC(=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
( 2 )
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=O)C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of an aqueous substrate suspension prepared
|
Type
|
CUSTOM
|
Details
|
of the above cell suspension were prepared
|
Type
|
CUSTOM
|
Details
|
The hydrolysis reaction
|
Type
|
CUSTOM
|
Details
|
Immediately after the completion of the reaction, 1.0 ml
|
Type
|
CUSTOM
|
Details
|
to remove insoluble materials
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)NC(C(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |